molecular formula C8H8ClNO2 B1523605 Methyl 6-(chloromethyl)pyridine-2-carboxylate CAS No. 220040-48-2

Methyl 6-(chloromethyl)pyridine-2-carboxylate

Cat. No. B1523605
M. Wt: 185.61 g/mol
InChI Key: GJPCYWXDNLDHAT-UHFFFAOYSA-N
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Description

“Methyl 6-(chloromethyl)pyridine-2-carboxylate” is a colorless solid . It is used in the synthesis of diverse heterocyclic compounds and has proven valuable across various scientific research endeavors .


Molecular Structure Analysis

The molecular formula of “Methyl 6-(chloromethyl)pyridine-2-carboxylate” is C8H8ClNO2 . The exact molecular structure could not be found in the search results.


Physical And Chemical Properties Analysis

“Methyl 6-(chloromethyl)pyridine-2-carboxylate” is a colorless solid . Its molecular weight is 185.61 . Unfortunately, other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Field: Nuclear Medicine

Application Summary

“Methyl 6-(chloromethyl)picolinate” is used in the development of chelators for mild condition radiolabeling and targeting Prostate-Specific Membrane Antigen (PSMA) in targeted alpha therapy . This therapy is a promising method with increasing importance that facilitates new treatment options for advanced and late-stage cancer diseases .

Methods of Application

The research aimed to find a universal chelator that enables the attachment of sensitive bio(macro)molecules and allows Actinium-225 (225Ac) radiolabeling under mild conditions . An aza-macrocycle-derived mcp chelator with functional groups for universal connection of biomolecules using convenient click chemistry was developed for the 225Ac-labeling .

Results or Outcomes

The resulting 225Ac-radioconjugates were analyzed in vitro and in vivo, showing a high receptor affinity on tumor cells and a high tumor accumulation in tumor-bearing mice .

Safety And Hazards

“Methyl 6-(chloromethyl)pyridine-2-carboxylate” can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment . In case of ingestion or inhalation, immediate medical help should be sought .

Future Directions

“Methyl 6-(chloromethyl)pyridine-2-carboxylate” is primarily used for research and development purposes . Its potential applications in the synthesis of antitumor agents and quinazolinone TGF-β inhibitors suggest promising future directions .

properties

IUPAC Name

methyl 6-(chloromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPCYWXDNLDHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695399
Record name Methyl 6-(chloromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(chloromethyl)pyridine-2-carboxylate

CAS RN

220040-48-2
Record name Methyl 6-(chloromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-(chloromethyl)pyridine-2-carboxylate
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Synthesis routes and methods I

Procedure details

SOCl2 (57 g, 0.48 mol) was added to a solution of methyl 6-(hydroxymethyl)picolinate 66 (40.0 g, 0.239 mol) (Chem. Eur. J. 2006, 12, 6393-6402) in dichloromethane (500 mL) at room temperature. The mixture was stirred at 40° C. for 1 h and sat. aq K2CO3 was added to adjust the pH to 9. The mixture was extracted with CH2Cl2 and the combined organics were washed with brine, dried (Na2SO4), and concentrated in vacuo to give 67 (45 g).
Name
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

5 ml of thionyl chloride is slowly added to 2.50 g of 6-(hydroxymethyl)-2-pyridinecarboxylic acid methyl ester at 0° C. under nitrogen and stirred for 1 hour. The reaction mixture is concentrated by evaporation in a vacuum. The thus obtained residue is mixed with 15 ml of saturated sodium bicarbonate solution and extracted three times with 25 ml of toluene each. After the drying on sodium sulfate and filtration, it is concentrated by evaporation in a vacuum. 2.37 g of the title compound is obtained, which is further used without further purification.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of the product from step (i) (2.75 g) in ethyl acetate (10 ml) was added 1M ethereal HCl (10 ml). The mixture was stirred for 10 minutes and the precipitate filtered off. This was dissolved in thionyl chloride (20 ml) at 0° C. After 2 hours the mixture was warmed to room temperature. Diethyl ether (100 ml) was added and the precipitate filtered off and used directly in the next step. Yield 1.3 g.
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Guillou, LMP Lima, M Roger… - European Journal of …, 2017 - Wiley Online Library
Three 1,4,7‐triazacyclononane‐based (tacn‐based) ligands containing picolyl and picolinate pendant arms (no3py, no2pa1py, and no3pa) were synthesized, and their copper(II) …
S Gracia, G Arrachart, C Marie, S Chapron… - Tetrahedron, 2015 - Elsevier
… Methyl 6-chloromethyl-pyridine-2-carboxylate 3 (500 mg, 2.7 mmol), K 2 CO 3 (391 mg, 2.8 mmol) followed by freshly distilled acetonitrile (10 mL) were added to a Schlenk flask under …
Number of citations: 29 www.sciencedirect.com
R Ferreirós‐Martínez, C Platas‐Iglesias, A de Blas… - 2010 - Wiley Online Library
Herein we report on the macrocyclic receptor N,N′‐bis[(6‐carboxy‐2‐pyridyl)methyl]‐1,10‐diaza‐15‐crown‐5 (H 2 bp15c5) and its coordination properties towards Zn II , Cd II , Pb II , …
A Esteban-Muriel, CJ Laglera-Gándara… - …, 2021 - pubs.rsc.org
For the first time, a highly encapsulating macrocycle derived from the cross-bridged cyclam platform has been used to build coordination polymers. The bibracchial dissymmetric lariat …
Number of citations: 2 pubs.rsc.org
LS Zamurueva, BV Egorova, IS Ikonnikova… - Dalton …, 2023 - pubs.rsc.org
In this work, we synthesized two new benzo-18-azacrown-6 ethers bearing picolinate and pyridine pendant arms and studied the copper complexes of these ligands, as well as those of …
Number of citations: 3 pubs.rsc.org
PA Panchenko, AD Zubenko, EY Chernikova… - New Journal of …, 2019 - pubs.rsc.org
Novel derivatives of benzodiaza-15-crown-5 (B15C5) and benzodiaza-18-crown-6 (B18C6) ether containing pyridyl (Py) and picolinate (Pic) pendant arms at amine nitrogen atoms of …
Number of citations: 6 pubs.rsc.org
T Le Bihan, AS Navarro, N Le Bris, P Le Saec… - Organic & …, 2018 - pubs.rsc.org
In view of the excellent copper(II) and 64-copper(II) complexation of a TE1PA ligand, a monopicolinate cyclam, in both aqueous medium and in vivo, we looked for a way to make it …
Number of citations: 22 pubs.rsc.org
F Oukhatar, M Beyler, R Tripier - Tetrahedron, 2015 - Elsevier
Strategic removal of the bisaminal bridge of N-mono- and N 1 ,N 7 -difunctionalised cyclen glyoxal derivatives was carried out via transamination processes with vicinal diamines. These …
Number of citations: 15 www.sciencedirect.com

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